3-Fluoro-4-nitrobenzamide
Overview
Description
3-Fluoro-4-nitrobenzamide is a chemical compound used as a pharmaceutical intermediate . It has been used in the development of low molecular weight peptidomimetic inhibitors with hydrophobic pocket binding properties and moderate fusion inhibitory activity against HIV-1 gp41-mediated cell fusion .
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . This process involved the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-nitrobenzamide is represented by the formula C7H5FN2O3 . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-2-1-4 (7 (9)11)3-6 (5)10 (12)13/h1-3H, (H2,9,11) .Chemical Reactions Analysis
The compound has been used in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .Physical And Chemical Properties Analysis
3-Fluoro-4-nitrobenzamide is a solid substance . It has a molecular weight of 184.13 . The compound has a melting point of 150-155°C .Scientific Research Applications
- 3-Fluoro-4-nitrobenzamide has a molecular weight of 184.13 .
- It is typically stored at room temperature .
- It is a powder and has a melting point between 150-155 degrees Celsius .
- This application is in the field of Physics .
- The optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile has been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .
- FTIR and FT-Raman spectra are investigated and compared with the observed data .
- The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound .
- First order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
- This application is in the field of Biochemistry .
- FNAB (4-fluoro-3-nitrophenyl azide) has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
- This review highlights the flexible chemistry of FNAB and its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
Chemical Properties and Storage
Vibrational Analysis and Non Linear Optical Activity
Surface Engineering and Biomolecule Immobilization
- 3-Fluoro-4-nitrobenzoic acid, a similar compound to 3-Fluoro-4-nitrobenzamide, is widely used in the pharmaceutical and chemical industries .
- It serves as an intermediate for the synthesis of various types of medications, dyes, and agrochemicals .
- This application is in the field of Medicinal Chemistry .
- 4-Fluoro-3-nitrobenzoic acid, a compound similar to 3-Fluoro-4-nitrobenzamide, was used as a starting reagent in the preparation of novel benzimidazoles .
- These benzimidazoles have shown antimycobacterial activity .
- They have also been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing a benzimidazole core structure .
Pharmaceutical and Chemical Industries
Synthesis of Novel Benzimidazoles
- Photoaffinity Labeling
- This application is in the field of Biochemistry .
- 4-Fluoro-3-nitrophenyl azide, a compound similar to 3-Fluoro-4-nitrobenzamide, is one of the oldest photolinkers used for photoaffinity labeling .
- It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
- This photolinker, historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), has remained unexplored for a long time because of apprehension that FNAB forms ring-expanded dehydroazepine as a major product and hence cannot activate an inert polymer .
- The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Safety And Hazards
Future Directions
While specific future directions for 3-Fluoro-4-nitrobenzamide are not mentioned in the search results, its use in the development of inhibitors against HIV-1 gp41-mediated cell fusion and in the preparation of novel benzimidazoles having antimycobacterial activity suggest potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
3-fluoro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYKLBLOPFXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465388 | |
Record name | 3-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzamide | |
CAS RN |
3556-52-3 | |
Record name | 3-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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